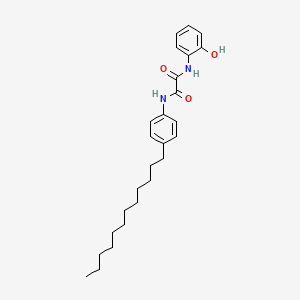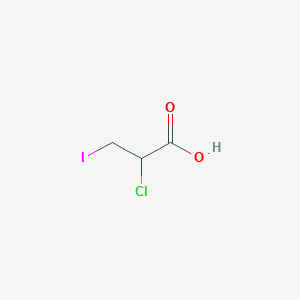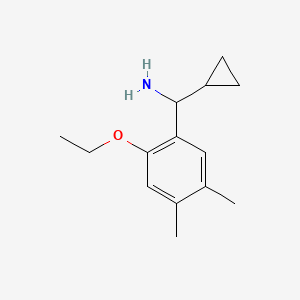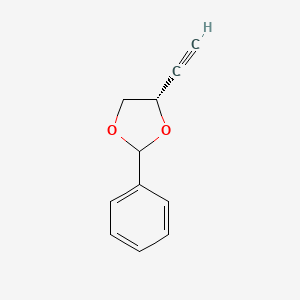
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide is an organic compound that features a unique structure with both hydrophobic and hydrophilic properties This compound is characterized by the presence of a long dodecyl chain attached to a phenyl ring and a hydroxyphenyl group attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide typically involves a multi-step process:
Formation of 4-Dodecylphenylamine: This can be achieved by the alkylation of aniline with dodecyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-Hydroxyphenylamine: This can be synthesized by the reduction of 2-nitrophenol using a reducing agent like iron powder in acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-dodecylphenylamine and 2-hydroxyphenylamine with ethanediamide under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide depends on its specific application:
Surfactant: The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions.
Antimicrobial: It may disrupt microbial cell membranes due to its amphiphilic structure, leading to cell lysis.
Anticancer: It may interact with cellular targets such as enzymes or receptors, inhibiting cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)propanediamide: Similar structure but with a propanediamide backbone.
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide is unique due to its specific combination of a dodecyl chain and hydroxyphenyl group attached to an ethanediamide backbone. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
185468-90-0 |
|---|---|
Molekularformel |
C26H36N2O3 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
N-(4-dodecylphenyl)-N'-(2-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-19-22(20-18-21)27-25(30)26(31)28-23-15-12-13-16-24(23)29/h12-13,15-20,29H,2-11,14H2,1H3,(H,27,30)(H,28,31) |
InChI-Schlüssel |
SEYOYHBNARTVLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)






![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)


![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)

